molecular formula C7H10N2O3 B14082522 Methyl 2-hydroxy-3-pyrazol-1-ylpropanoate

Methyl 2-hydroxy-3-pyrazol-1-ylpropanoate

Cat. No.: B14082522
M. Wt: 170.17 g/mol
InChI Key: XSCMPGNLJFSARO-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-pyrazol-1-ylpropanoate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-3-pyrazol-1-ylpropanoate typically involves the reaction of pyrazole derivatives with appropriate esterifying agents. One common method is the esterification of 2-hydroxy-3-pyrazol-1-ylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-pyrazol-1-ylpropanoate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-oxo-3-pyrazol-1-ylpropanoate.

    Reduction: Formation of 2-hydroxy-3-pyrazol-1-ylpropanol.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

Methyl 2-hydroxy-3-pyrazol-1-ylpropanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-3-pyrazol-1-ylpropanoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(1H-pyrrol-2-yl)propanoate: Another ester derivative with a similar structure but different heterocyclic ring.

    Methyl 2-hydroxy-3-pyridylpropanoate: Contains a pyridine ring instead of a pyrazole ring.

Uniqueness

Methyl 2-hydroxy-3-pyrazol-1-ylpropanoate is unique due to the presence of both a hydroxyl group and a pyrazole ring, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

methyl 2-hydroxy-3-pyrazol-1-ylpropanoate

InChI

InChI=1S/C7H10N2O3/c1-12-7(11)6(10)5-9-4-2-3-8-9/h2-4,6,10H,5H2,1H3

InChI Key

XSCMPGNLJFSARO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CN1C=CC=N1)O

Origin of Product

United States

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